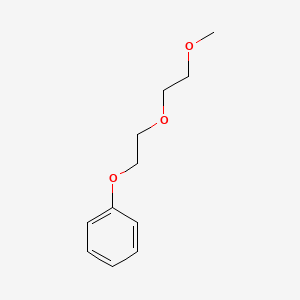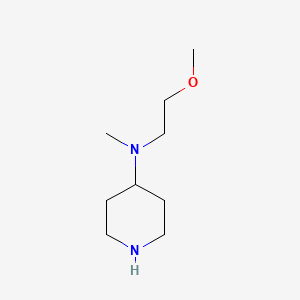
2-Methyl-6-sulfanylbenzoic acid
Descripción general
Descripción
2-Methyl-6-sulfanylbenzoic acid is an organic compound with the molecular formula C8H8O2S It is a derivative of benzoic acid, where a mercapto group (-SH) is attached to the second carbon and a methyl group (-CH3) is attached to the sixth carbon of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-6-sulfanylbenzoic acid can be synthesized through several methods. One common method involves the reaction of 2-chloro-6-methylbenzoic acid with sodium hydrosulfide (NaHS) in the presence of a suitable solvent such as ethanol. The reaction proceeds under reflux conditions, leading to the substitution of the chlorine atom with a mercapto group, forming this compound.
Another method involves the use of thiourea as a sulfur source. In this method, 2-chloro-6-methylbenzoic acid is reacted with thiourea in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes often involve optimization of reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-sulfanylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group (-SH) can be oxidized to form a sulfonic acid group (-SO3H) using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The carboxylic acid group (-COOH) can be reduced to an alcohol group (-CH2OH) using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups using electrophilic aromatic substitution reactions. For example, nitration can introduce a nitro group (-NO2) using nitric acid (HNO3) and sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), bromine (Br2)
Major Products Formed
Oxidation: 2-Sulfonic-6-methylbenzoic acid
Reduction: 2-Mercapto-6-methylbenzyl alcohol
Substitution: 2-Mercapto-6-methyl-4-nitrobenzoic acid
Aplicaciones Científicas De Investigación
2-Methyl-6-sulfanylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: It is used in the study of enzyme inhibition and protein interactions. The mercapto group can form disulfide bonds with cysteine residues in proteins, making it useful in biochemical research.
Medicine: It has potential applications in drug development, particularly in the design of enzyme inhibitors and therapeutic agents. Its ability to interact with biological molecules makes it a candidate for further investigation in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-sulfanylbenzoic acid involves its interaction with biological molecules through its functional groups. The mercapto group (-SH) can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction can inhibit enzyme activity or alter protein-protein interactions, making it useful in the study of biochemical pathways and drug development.
Comparación Con Compuestos Similares
Similar Compounds
2-Mercaptobenzoic acid: Similar to 2-Methyl-6-sulfanylbenzoic acid but lacks the methyl group on the benzene ring.
6-Methylbenzoic acid: Similar to this compound but lacks the mercapto group.
2-Mercapto-4-methylbenzoic acid: Similar to this compound but has the methyl group on the fourth carbon instead of the sixth.
Uniqueness
This compound is unique due to the presence of both the mercapto group and the methyl group on the benzene ring. This combination of functional groups provides distinct chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
17839-53-1 |
|---|---|
Fórmula molecular |
C8H8O2S |
Peso molecular |
168.21 g/mol |
Nombre IUPAC |
2-methyl-6-sulfanylbenzoic acid |
InChI |
InChI=1S/C8H8O2S/c1-5-3-2-4-6(11)7(5)8(9)10/h2-4,11H,1H3,(H,9,10) |
Clave InChI |
FHEHVVOYZBWOKK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)S)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-Fluorophenyl)-5-methoxybenzo[B]thiophene-3-carboxylic acid](/img/structure/B8745276.png)
![(8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B8745285.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)ethanol](/img/structure/B8745297.png)




![5-Methylfuro[3,2-b]pyridine](/img/structure/B8745343.png)




![Methyl 5,5-difluoro-4-oxo-1,6-dihydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B8745374.png)
